Metabolito AKB48 N-(4-hidroxipentil)

Descripción general

Descripción

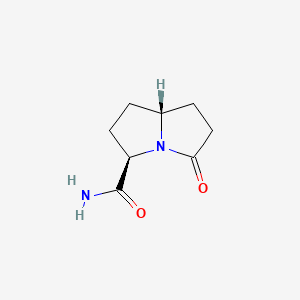

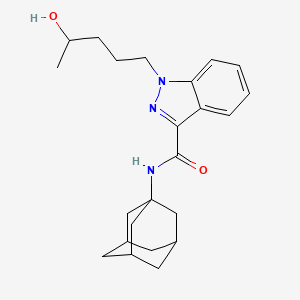

El metabolito de AKB48 N-(4-hidroxipentilo) es un cannabinoide sintético y un metabolito de fase 1 esperado de AKB48, basado en el metabolismo conocido de compuestos similares . Es estructuralmente similar a otros cannabinoides sintéticos como JWH 018 adamantilo carboxamida y STS-135 . Este compuesto se utiliza principalmente para aplicaciones de investigación y forenses .

Aplicaciones Científicas De Investigación

El metabolito de AKB48 N-(4-hidroxipentilo) se utiliza ampliamente en la investigación científica, particularmente en los campos de:

Química forense y toxicología: Sirve como un estándar de referencia analítico para la detección y el análisis de cannabinoides sintéticos en muestras biológicas.

Farmacología: La investigación que involucra este compuesto ayuda a comprender la farmacocinética y el metabolismo de los cannabinoides sintéticos.

Mecanismo De Acción

El mecanismo de acción del metabolito de AKB48 N-(4-hidroxipentilo) implica su interacción con los receptores cannabinoides CB1 y CB2, similar a otros cannabinoides sintéticos . El compuesto ejerce sus efectos uniéndose a estos receptores, lo que lleva a efectos psicoactivos que se asemejan a los del delta-9-tetrahidrocannabinol (Δ9-THC), el principal constituyente activo del cannabis . El metabolismo oxidativo del compuesto está mediado principalmente por la enzima CYP3A4 .

Análisis Bioquímico

Biochemical Properties

AKB48 N-(4-hydroxypentyl) metabolite plays a significant role in biochemical reactions, particularly in the context of its metabolism and interaction with enzymes. The primary enzyme involved in the oxidative metabolism of AKB48 N-(4-hydroxypentyl) metabolite is cytochrome P450 3A4 (CYP3A4) . This enzyme preferentially performs oxidation on the adamantyl moiety of the compound. The interaction between AKB48 N-(4-hydroxypentyl) metabolite and CYP3A4 is crucial for its metabolic processing, leading to the formation of various hydroxylated metabolites .

Cellular Effects

AKB48 N-(4-hydroxypentyl) metabolite influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound exerts its effects by binding to cannabinoid receptors CB1 and CB2 , which are part of the endocannabinoid system . This binding leads to the modulation of intracellular signaling cascades, affecting processes such as neurotransmitter release, gene transcription, and metabolic pathways. The cellular effects of AKB48 N-(4-hydroxypentyl) metabolite can vary depending on the cell type and the specific receptor interactions involved .

Molecular Mechanism

The molecular mechanism of action of AKB48 N-(4-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors and subsequent activation of intracellular signaling pathways. Upon binding to CB1 and CB2 receptors , the compound triggers a series of events that include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs) . These interactions result in changes in gene expression and cellular responses, contributing to the overall pharmacological effects of the compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AKB48 N-(4-hydroxypentyl) metabolite can change over time due to factors such as stability, degradation, and long-term cellular impacts. The compound is relatively stable under controlled conditions, with a stability period of up to four years when stored at -20°C . Over time, the degradation of AKB48 N-(4-hydroxypentyl) metabolite can lead to the formation of various metabolites, which may have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of receptor binding and signal transduction .

Dosage Effects in Animal Models

The effects of AKB48 N-(4-hydroxypentyl) metabolite in animal models vary with different dosages. At lower doses, the compound may exhibit mild psychoactive effects, while higher doses can lead to more pronounced behavioral and physiological changes . Toxic or adverse effects at high doses include alterations in motor function, changes in body temperature, and potential neurotoxicity. These effects are dose-dependent and can provide insights into the safety and therapeutic potential of the compound .

Metabolic Pathways

AKB48 N-(4-hydroxypentyl) metabolite is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The major phase I metabolic pathway includes mono-, di-, and trihydroxylation on the adamantyl moiety, as well as hydroxylation on the N-pentylindazole moiety . These metabolic transformations are crucial for the detoxification and elimination of the compound from the body. The involvement of CYP3A4 in these pathways highlights the importance of this enzyme in the metabolism of AKB48 N-(4-hydroxypentyl) metabolite .

Transport and Distribution

The transport and distribution of AKB48 N-(4-hydroxypentyl) metabolite within cells and tissues involve interactions with various transporters and binding proteins. The compound is likely to be distributed to different tissues based on its lipophilicity and affinity for cannabinoid receptors .

Subcellular Localization

The subcellular localization of AKB48 N-(4-hydroxypentyl) metabolite is influenced by its chemical structure and interactions with cellular components. The compound is expected to localize to specific compartments or organelles based on its targeting signals and post-translational modifications . These localization patterns can affect the activity and function of AKB48 N-(4-hydroxypentyl) metabolite, particularly in terms of its interactions with cannabinoid receptors and other biomolecules within the cell .

Métodos De Preparación

La preparación del metabolito de AKB48 N-(4-hidroxipentilo) involucra rutas sintéticas que generalmente incluyen la hidroxilación de la cadena pentilo de AKB48. Las condiciones de reacción específicas y los métodos de producción industrial no están ampliamente documentados en la literatura disponible. Se sabe que el compuesto se sintetiza como un estándar de referencia analítico y está disponible en varias formulaciones, como soluciones en metanol .

Análisis De Reacciones Químicas

El metabolito de AKB48 N-(4-hidroxipentilo) experimenta varias reacciones químicas, que incluyen:

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el grupo hidroxilo en la cadena pentilo.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen enzimas del citocromo P450 para la oxidación y varios agentes reductores para las reacciones de reducción. Los principales productos formados a partir de estas reacciones incluyen derivados oxidados y reducidos del compuesto madre .

Comparación Con Compuestos Similares

El metabolito de AKB48 N-(4-hidroxipentilo) es estructuralmente similar a otros cannabinoides sintéticos como:

JWH 018 adamantilo carboxamida: Ambos compuestos comparten una estructura de pentilo indazol.

STS-135: Otro cannabinoide sintético con similitudes estructurales con AKB48.

Metabolito de 5-fluoro AKB48 N-(4-hidroxipentilo): Un análogo fluorado de AKB48 que normalmente tiene mayor afinidad por los receptores cannabinoides.

La singularidad del metabolito de AKB48 N-(4-hidroxipentilo) radica en su hidroxilación específica en la cadena pentilo, lo que lo diferencia de su compuesto madre y otros análogos .

Propiedades

IUPAC Name |

N-(1-adamantyl)-1-(4-hydroxypentyl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O2/c1-15(27)5-4-8-26-20-7-3-2-6-19(20)21(25-26)22(28)24-23-12-16-9-17(13-23)11-18(10-16)14-23/h2-3,6-7,15-18,27H,4-5,8-14H2,1H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBQZNKCFFBCBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C2=CC=CC=C2C(=N1)C(=O)NC34CC5CC(C3)CC(C5)C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001342411 | |

| Record name | N-(4-Hydroxypentyl) apinaca | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001342411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1843184-41-7 | |

| Record name | N-(4-Hydroxypentyl) apinaca | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1843184417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Hydroxypentyl) apinaca | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001342411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-HYDROXYPENTYL) APINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK7ZNR9WGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

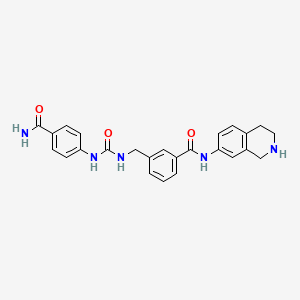

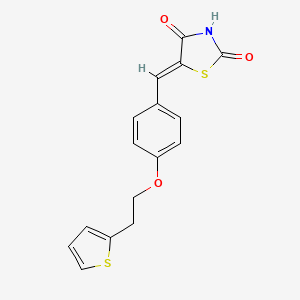

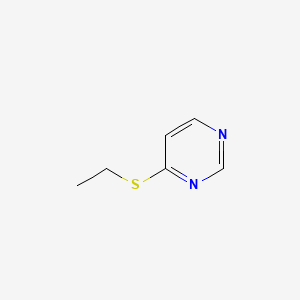

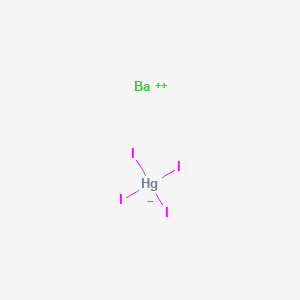

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.